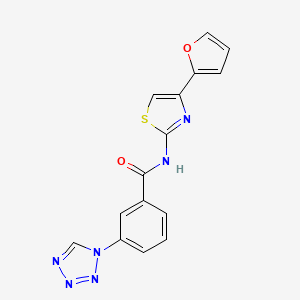

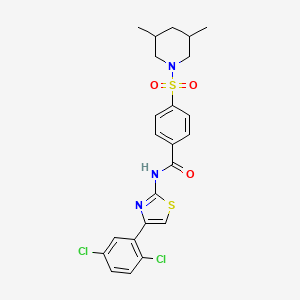

![molecular formula C19H23N5O3 B2420131 1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione CAS No. 1020972-19-3](/img/structure/B2420131.png)

1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone based hybrids containing additional pharmacophores .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies .Chemical Reactions Analysis

The condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone based hybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the boiling point of 1-[3,5-Dimethyl-4-(2-methylpropoxy)phenyl]ethanone is predicted to be 332.1±37.0 °C and its density is predicted to be 0.968±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthetic Approaches

Research efforts have led to the development of novel synthetic methodologies for substituted purines, including those containing the thiazolidinedione moiety. These synthetic strategies are crucial for exploring the biological activities of these compounds. For instance, the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione has been documented, highlighting the potential of these compounds in biological applications (Kim et al., 2004).

Biological Activities

The synthesized compounds exhibit diverse biological activities, including effects on triglyceride accumulation in cells and hypoglycemic and hypolipidemic activities in animal models. Such findings indicate the potential utility of these compounds in studying metabolic disorders and developing therapeutic agents.

Pharmacological Evaluations

Antidepressant and Anxiolytic Activities

Certain derivatives of substituted purines have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, suggesting their potential as antidepressant and anxiolytic agents. Compounds with a purine-2,4-dione nucleus showed higher affinity values, indicating the importance of structural modifications in determining biological activity (Zagórska et al., 2015).

Anti-Inflammatory and Antimicrobial Activities

Research on substituted analogues based on the purine ring system has also revealed anti-inflammatory activity in models of chronic inflammation. Additionally, some derivatives exhibit antimicrobial properties, further emphasizing the therapeutic potential of these compounds in addressing inflammation and infection (Kaminski et al., 1989).

Molecular Studies

Receptor Binding Studies

Molecular studies have demonstrated that substituents on the purine ring system can significantly influence receptor affinity and selectivity. For example, modifications at certain positions of imidazo[2,1-f]purine-2,4-dione derivatives have been crucial for enhancing receptor activity, which is valuable for designing drugs with targeted biological effects (Jurczyk et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit cytotoxic activity against certain types of cancer cells .

Mode of Action

It is known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

The antioxidant activity of similar compounds suggests that they may affect pathways related to oxidative stress and cellular damage .

Pharmacokinetics

The compound’s molecular structure and properties such as its molecular weight (3474286) and density (1183g/cm3) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

The compound exhibits cytotoxic activity against certain types of cancer cells, such as HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells, at submicromolar concentrations . This suggests that the compound’s action results in the death of these cancer cells.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-[4-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-12(2)11-27-14-7-5-13(6-8-14)23-9-10-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,12H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFCWXSDZQPLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-6-[4-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

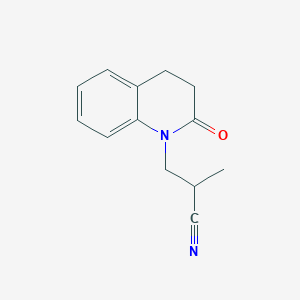

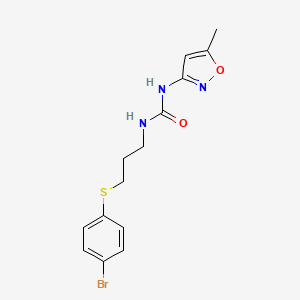

![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)

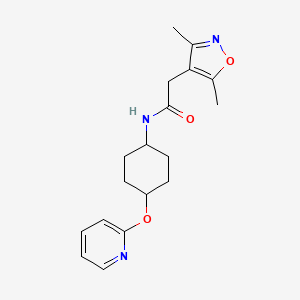

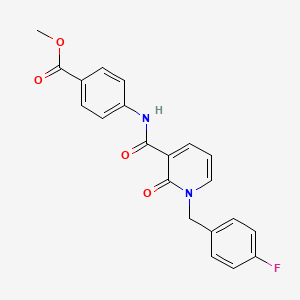

![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)

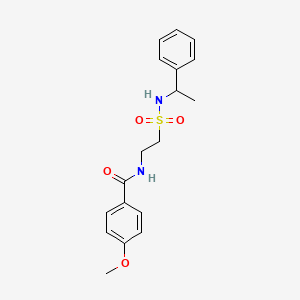

![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)

![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)